![molecular formula C12H14N2O2S B1463759 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid CAS No. 1282910-03-5](/img/structure/B1463759.png)

2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid

Overview

Description

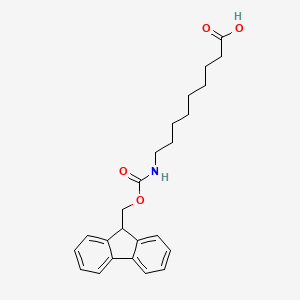

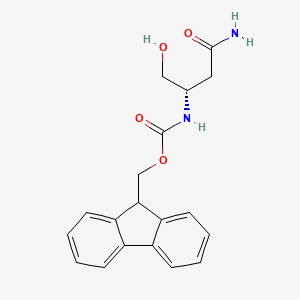

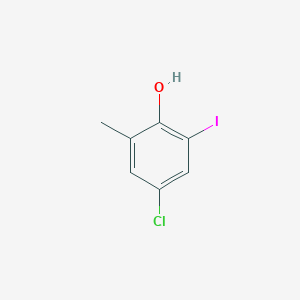

“2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” is a chemical compound that contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered ring and a six-membered ring, forming a nine-membered ring system. It also contains a carboxylic acid group, a tertiary amine group, and a hydroxyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzothiazole derivatives have been involved in various chemical reactions. For instance, benzothiazole-6-carboxylic acid has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .Physical And Chemical Properties Analysis

“this compound” is a white to yellow powder or crystals . It has a molecular weight of 195.22 .Scientific Research Applications

Cancer Research and Drug Discovery

A series of benzo[d]thiazole-2-carboxamide derivatives, including compounds related to 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid, were designed and synthesized for evaluating their cytotoxic effects against various cancer cell lines. These compounds were investigated as potential epidermal growth factor receptor (EGFR) inhibitors, showing selective toxicity towards cancer cells over normal cells. Specifically, one compound exhibited potent cytotoxic activities against A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cell lines, highlighting its promise as a cancer therapeutic agent (Zhang et al., 2017).

Drug Synthesis and Chemical Space Exploration

Research has demonstrated the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as novel building blocks in drug discovery. These derivatives serve as versatile intermediates that can be substituted at multiple positions, allowing for extensive exploration of the chemical space around the molecule for potential drug candidates. This synthesis pathway provides a foundation for designing new ligands and drugs with varied biological activities (Durcik et al., 2020).

Photoluminescence and Optical Properties

Studies on new piperidine substituted benzothiazole derivatives, which share a structural framework with this compound, have shown significant antibacterial and antifungal activities. These compounds' synthesis and characterization include investigations into their photoluminescence spectra, indicating potential applications in developing optical materials and sensors (Shafi et al., 2021).

Dye-Sensitized Solar Cells

In the context of renewable energy, certain compounds structurally related to this compound have been incorporated into novel coumarin sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring a thiophen-2-ylthiazole π-bridge, demonstrated improved light-harvesting capabilities and photovoltaic performance, indicating the potential for these compounds in enhancing DSSC efficiency (Han et al., 2015).

Future Directions

Benzothiazole derivatives, including “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid”, could be used as building blocks towards novel biologically active compounds, especially as antibacterial, antifungal, and anticancer agents . They offer the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been shown to inhibit k1 capsule formation in uropathogenic escherichia coli . The K1 capsule is a virulence factor that protects bacteria from the host immune response, and its inhibition can help control bacterial infections.

Mode of Action

It is known that benzothiazole derivatives can interact with bacterial cells to inhibit the formation of the k1 capsule . This interaction likely involves the compound binding to a specific receptor or enzyme involved in capsule synthesis, thereby blocking the process.

Biochemical Pathways

This could include the disruption of polysaccharide synthesis or transport, leading to a reduction in capsule formation and a decrease in bacterial virulence .

Result of Action

The molecular and cellular effects of 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid’s action would likely involve a reduction in the virulence of uropathogenic Escherichia coli due to the inhibition of K1 capsule formation . This could lead to an increased susceptibility of the bacteria to the host immune response and potentially to antibacterial drugs.

properties

IUPAC Name |

2-(diethylamino)-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14(4-2)12-13-9-6-5-8(11(15)16)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMPFFCKUGEMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

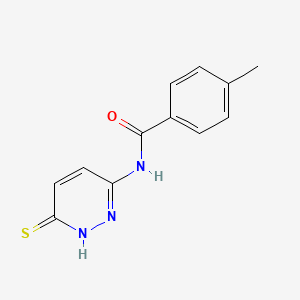

![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)

![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)

![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)